molecular formula C10H12N2O4S B13500039 4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid CAS No. 120237-88-9

4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid

Cat. No.: B13500039
CAS No.: 120237-88-9
M. Wt: 256.28 g/mol
InChI Key: WXQVSGYXIBJUSC-UHFFFAOYSA-N
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Description

4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique functional groups, including a carboxylic acid, an amide, and an allyl ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Allyl Ether Group: This step involves the reaction of the thiazole derivative with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Amide Bond: The amide bond can be formed through the reaction of the thiazole derivative with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl ether group, using nucleophiles like thiols or amines.

    Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Thiols, amines, potassium carbonate, DMF (dimethylformamide).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Thiazole derivatives with substituted allyl groups.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-({[(prop-2-yn-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.

    4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-oxazole-5-carboxylic acid: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of functional groups and the presence of both sulfur and nitrogen in the thiazole ring. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

120237-88-9

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

4-methyl-2-[(prop-2-enoxycarbonylamino)methyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H12N2O4S/c1-3-4-16-10(15)11-5-7-12-6(2)8(17-7)9(13)14/h3H,1,4-5H2,2H3,(H,11,15)(H,13,14)

InChI Key

WXQVSGYXIBJUSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CNC(=O)OCC=C)C(=O)O

Origin of Product

United States

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